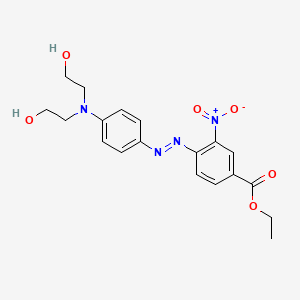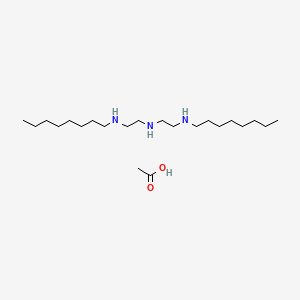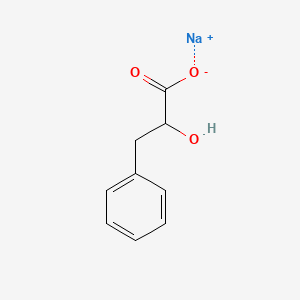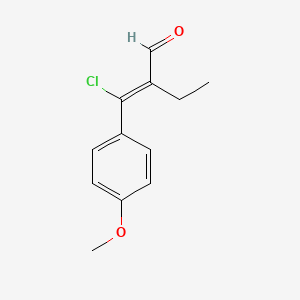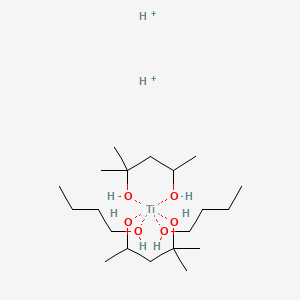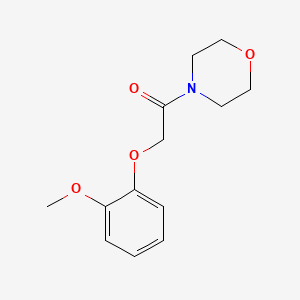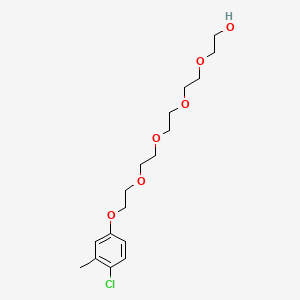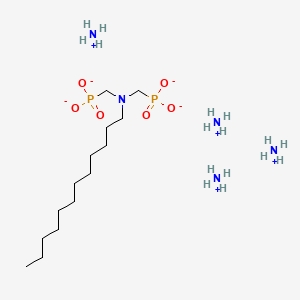
Tetraammonium ((dodecylimino)bis(methylene))bisphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraammonium ((dodecylimino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C14H40N4O6P2. It is known for its unique structure, which includes a dodecyl chain and bisphosphonate groups. This compound is often used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetraammonium ((dodecylimino)bis(methylene))bisphosphonate typically involves the reaction of dodecylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of Dodecylamine with Formaldehyde: Dodecylamine is reacted with formaldehyde in the presence of a catalyst to form an intermediate imine.
Reaction with Phosphorous Acid: The intermediate imine is then reacted with phosphorous acid to form the bisphosphonate compound.
Neutralization: The resulting product is neutralized with ammonium hydroxide to form the tetraammonium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring and control of temperature, pH, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tetraammonium ((dodecylimino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate oxides.
Reduction: It can be reduced under specific conditions to form reduced phosphonate derivatives.
Substitution: The bisphosphonate groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonate oxides, reduced phosphonates, and substituted bisphosphonates, depending on the reaction conditions and reagents used.
Scientific Research Applications
Tetraammonium ((dodecylimino)bis(methylene))bisphosphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions and as a catalyst in certain chemical processes.
Biology: Investigated for its potential use in biological systems, including as a chelating agent for metal ions.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of bone-related diseases due to its bisphosphonate groups.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Tetraammonium ((dodecylimino)bis(methylene))bisphosphonate involves its interaction with specific molecular targets and pathways. The bisphosphonate groups in the compound have a high affinity for calcium ions, making it effective in binding to bone mineral surfaces. This property is particularly useful in the treatment of bone diseases, where the compound inhibits bone resorption by osteoclasts.
Comparison with Similar Compounds
Similar Compounds
- Tetraammonium ethylenediaminetetra(methylene)phosphonate
- Tetraammonium hexamethylenediaminetetra(methylene)phosphonate
- Tetraammonium diethylenetriaminepenta(methylene)phosphonate
Uniqueness
Tetraammonium ((dodecylimino)bis(methylene))bisphosphonate is unique due to its dodecyl chain, which imparts specific hydrophobic properties. This makes it distinct from other bisphosphonate compounds that typically have shorter alkyl chains or different functional groups. The presence of the dodecyl chain enhances its solubility in organic solvents and its ability to interact with hydrophobic surfaces.
Properties
CAS No. |
94202-10-5 |
|---|---|
Molecular Formula |
C14H45N5O6P2 |
Molecular Weight |
441.49 g/mol |
IUPAC Name |
tetraazanium;N,N-bis(phosphonatomethyl)dodecan-1-amine |
InChI |
InChI=1S/C14H33NO6P2.4H3N/c1-2-3-4-5-6-7-8-9-10-11-12-15(13-22(16,17)18)14-23(19,20)21;;;;/h2-14H2,1H3,(H2,16,17,18)(H2,19,20,21);4*1H3 |
InChI Key |
FJILWSMYUHVADB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


